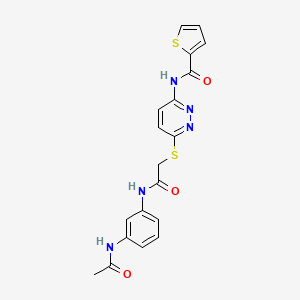

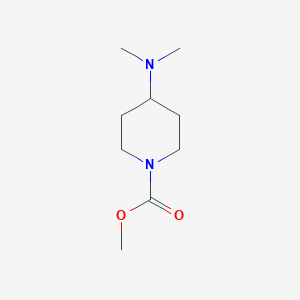

![molecular formula C18H20F2N4OS B2641579 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-87-0](/img/structure/B2641579.png)

5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

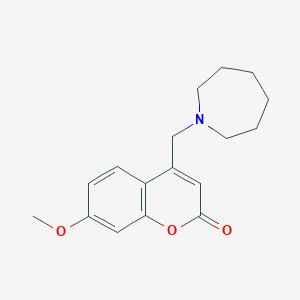

This compound is a fluconazole analogue containing a 1,2,3-triazole fragment . Fluconazole analogues are designed and synthesized based on the active site of the cytochrome P450 14α-demethylase (CYP51) . They have shown higher activities against nearly all the fungi tested .

Synthesis Analysis

The synthesis of this compound is based on the active site of the cytochrome P450 14α-demethylase (CYP51) . The structures of these compounds were characterized by 1H NMR, 13C NMR, and LC–MS .Molecular Structure Analysis

Triazole compounds, like this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the active site of the cytochrome P450 14α-demethylase (CYP51) . This suggests that the compound might interact with this enzyme during its chemical reactions.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized, showing good or moderate antimicrobial activities against various microorganisms. These derivatives were created from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including the synthesis of compounds through Mannich base derivatives obtained using morpholine or methyl piperazine as amine components. This indicates a potential application of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

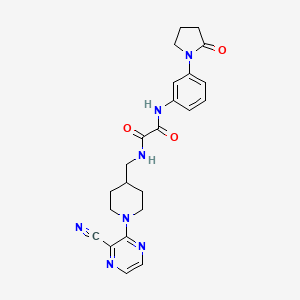

Anticancer Agents with Unique Mechanism

A series of triazolopyrimidines have been described as anticancer agents. These compounds, by promoting tubulin polymerization in vitro without competitively binding with paclitaxel, inhibit the binding of vincas to tubulin. This mechanism is unique and presents these compounds as potential therapeutic agents capable of overcoming resistance attributed to several multidrug resistance transporter proteins. Selected compounds demonstrated the ability to inhibit tumor growth in several nude mouse xenograft models, highlighting their potential as effective anticancer drugs (Zhang et al., 2007).

Facile Synthesis and Characterization of Antimicrobial Agents

Research has reported a simple, efficient synthesis technique for novel series of 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives. These compounds exhibited promising antimicrobial activities when compared with the standard drug Chloramphenicol. This study signifies the role of [1,2,4]triazole derivatives in developing new antimicrobial agents and suggests the potential for further exploration in this area (Idrees et al., 2019).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, triazole compounds generally act through inhibiting lanosterol 14α-demethylase (CYP51) in the process of biosynthesis of ergosterol . This mechanism involves the heterocyclic nitrogen atom (N-4 of triazole) binding to the heme iron atom .

Orientations Futures

The future directions for this compound could involve further exploration of its antifungal activities, given its higher activities against nearly all the fungi tested . Additionally, the development of new, safe, and efficient antifungal azoles with potent antifungal activities is an emergent demand , suggesting potential future research directions for this compound.

Propriétés

IUPAC Name |

5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N4OS/c1-10-4-3-7-23(9-10)15(12-5-6-13(19)14(20)8-12)16-17(25)24-18(26-16)21-11(2)22-24/h5-6,8,10,15,25H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIDUHAKVSKNCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)

![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)

![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2641517.png)